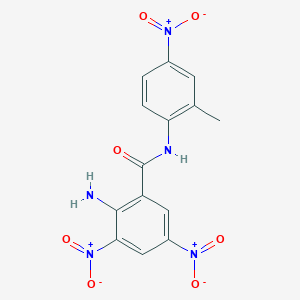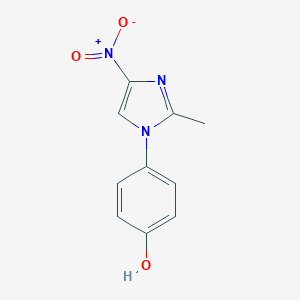![molecular formula C9H11N3O2 B377440 N-[3-(carbamoylamino)fenil]acetamida CAS No. 720670-20-2](/img/structure/B377440.png)
N-[3-(carbamoylamino)fenil]acetamida
Descripción general
Descripción
N-[3-(carbamoylamino)phenyl]acetamide is an organic compound with the molecular formula C₉H₁₁N₃O₂. It is known for its role as a replication inhibitor, particularly in the context of viral replication . The compound has a molecular weight of 193.21 g/mol and a melting point of 204-206°C .
Aplicaciones Científicas De Investigación
N-[3-(carbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on viral proteases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(carbamoylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine and subsequent carbamoylation. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-[3-(carbamoylamino)phenyl]acetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Types of Reactions:
Oxidation: N-[3-(carbamoylamino)phenyl]acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(carbamoylamino)phenyl]acetamide involves the inhibition of NS3 protease, a serine protease essential for the replication of certain viruses . By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism is particularly relevant in the context of HIV and HCV infections.
Comparación Con Compuestos Similares
- N-[3-(aminocarbonyl)phenyl]acetamide
- N-[3-(carbamoylamino)phenyl]propionamide
- N-[3-(carbamoylamino)phenyl]butyramide
Comparison: N-[3-(carbamoylamino)phenyl]acetamide is unique due to its specific inhibitory action on NS3 protease, which is not commonly observed in other similar compounds. Its structural features, such as the carbamoylamino group, contribute to its high affinity for the protease active site, making it a potent inhibitor. Other similar compounds may have different substituents that alter their binding affinity and inhibitory activity.
Propiedades
IUPAC Name |
N-[3-(carbamoylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXANNAMKHSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720670-20-2 | |
| Record name | N-[3-(carbamoylamino)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-dinitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B377367.png)
![Diethyl {1,3-phenylenebis[imino(thioxomethylene)]}biscarbamate](/img/structure/B377368.png)

![2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)





![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
